2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2OS2/c20-14-6-1-11(9-15(14)21)10-27-19-23-16-7-8-26-17(16)18(25)24(19)13-4-2-12(22)3-5-13/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUYSLLGAIVCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine derivatives, under specific conditions.
Introduction of the Dichlorophenyl and Fluorophenyl Groups: This step involves the use of reagents like 3,4-dichlorobenzyl chloride and 4-fluorobenzyl chloride to introduce the respective substituents through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Applications
The compound has shown promise in various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations (MIC values) .
- Anticancer Properties : Thieno[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Material Science Applications
- Organic Electronics : The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable for use in organic semiconductors. Their ability to form stable thin films can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Polymer Chemistry : These compounds can also be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their functional groups allow for further modification and cross-linking with other materials .
Synthesis and Case Studies
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. A notable case study involved the synthesis of related thieno[3,2-d]pyrimidines using microwave-assisted methods which significantly reduced reaction times while improving yields .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidin-4-one core is a defining feature of the target compound. Analogues may differ in their heterocyclic systems or substitution patterns:
Substituent Analysis
Substituents critically influence physicochemical and biological properties:
Physical and Chemical Properties
- Lipophilicity : Halogenated derivatives (e.g., 3,4-dichloro, 4-chloro) exhibit higher logP values, enhancing membrane permeability. The trifluoromethyl group in 692287-47-1 further increases hydrophobicity .
- Solubility : Methoxy and dimethoxy substituents (e.g., BE62562, 877656-22-9) improve aqueous solubility compared to halogenated analogues .
- Thermal Stability : Predicted boiling points (e.g., 470.9°C for 692287-47-1) suggest moderate thermal stability, critical for storage and synthesis .
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H12Cl2F N3OS
- Molecular Weight : 351.25 g/mol
This compound features a thieno[3,2-d]pyrimidine core substituted with a dichlorophenyl methylsulfanyl group and a fluorophenyl moiety. The presence of halogen atoms (chlorine and fluorine) often enhances biological activity by increasing lipophilicity and modulating receptor interactions.
Pharmacological Profile
Research indicates that thienopyrimidine derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Several studies have reported that thienopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to the one have shown significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial activity. Thienopyrimidines have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that derivatives can exhibit minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
- Enzyme Inhibition : The compound may act as a selective inhibitor of certain kinases involved in cancer progression. For instance, pyrimidine derivatives have been shown to inhibit tyrosine kinases effectively .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Signaling Pathways : By inhibiting specific kinases or receptors involved in cell signaling pathways (e.g., MAPK/ERK), the compound may disrupt cancer cell proliferation and survival .
- Induction of Apoptosis : Research indicates that thienopyrimidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study on pyrido[2,3-d]pyrimidines demonstrated their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . This inhibition leads to reduced nucleotide synthesis necessary for DNA replication.
- Another investigation into thienopyrimidine derivatives revealed their potential as dual inhibitors of both cancer cell proliferation and microbial growth. These compounds were tested against various pathogens and showed promising results compared to traditional antibiotics .
Data Table: Biological Activity Summary
| Activity Type | Assessed Compound | Target/Mechanism | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Thienopyrimidine Derivative | A431 Vulvar Carcinoma | IC50 ~ 5 μM |
| Antimicrobial | Similar Thienopyrimidine | Gram-positive/negative Bacteria | MIC ~ 1-10 μg/mL |
| Kinase Inhibition | Pyrido[2,3-d]pyrimidine | Dihydrofolate Reductase | IC50 ~ 0.5 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
